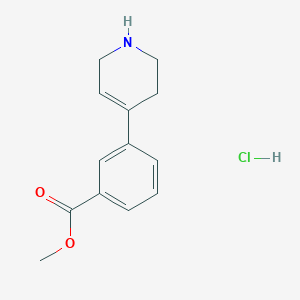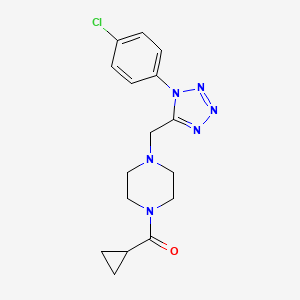
(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(cyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(cyclopropyl)methanone is a chemical compound that has been synthesized and characterized in various studies . It has been studied for its potential anticancer and antituberculosis properties .
Synthesis Analysis
The compound was synthesized using a reductive amination method in the presence of sodium triacetoxyborohydride to yield piperazine derivatives . The structures of all newly synthesized compounds have been characterized by elemental analysis and spectral studies .
Molecular Structure Analysis
The molecular structure of the compound was characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The compound was synthesized using a series of chemical reactions involving reductive amination . The exact details of the chemical reactions involved in the synthesis of the compound are not provided in the available sources.
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a melting point of 200 °C and a predicted boiling point of 384.0±37.0 °C. The predicted density of the compound is 1.231±0.06 g/cm3 .
科学的研究の応用
Anticancer and Antituberculosis Activities
The compound and its derivatives have been investigated for their potential in treating cancer and tuberculosis. A study by Mallikarjuna et al. (2014) synthesized derivatives of this compound, revealing significant in vitro anticancer and antituberculosis activities. Particularly, compound 3c showed dual activity against both tuberculosis and cancer (Mallikarjuna, S., Padmashali, B., & Sandeep, C., 2014).
Antimicrobial and Antifungal Activities
A series of azole-containing piperazine derivatives, including this compound, were synthesized and evaluated for their antimicrobial and antifungal properties. Gan et al. (2010) found that most compounds exhibited moderate to significant activities in these areas, with some showing remarkable efficacy comparable to standard drugs like chloramphenicol and fluconazole (Gan, L., Fang, B., & Zhou, C., 2010).
Synthesis and Structure-Activity Relationships
The synthesis and detailed structural characterizations of similar compounds have been a subject of research. Lv et al. (2013) synthesized novel pyrazole carboxamide derivatives, providing insights into their structural properties through X-ray crystal analysis (Lv, H., Ding, X., & Zhao, B., 2013).
Potential in Treating Central Nervous System Disorders
Compounds with similar structures have been investigated for their potential effects on the central nervous system. For instance, a study by Butler et al. (1984) on novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which are structurally related, showed central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity (Butler, D., Wise, L., & Dewald, H. A., 1984).
Applications in Medicinal Chemistry
Various studies have explored the synthesis of this compound's derivatives and assessed their potential in medicinal chemistry. Katariya et al. (2021) investigated new 1,3-oxazole clubbed pyridyl-pyrazolines, revealing significant anticancer and antimicrobial activities (Katariya, K. D., Vennapu, D. R., & Shah, S., 2021).
作用機序
Target of Action
It is known that piperazine derivatives have been extensively investigated due to their wide clinical applications in the therapy of functional diseases . They are often used in the treatment of allergies, having higher affinity to H1 receptors than histamine .
Mode of Action
It is known that piperazine derivatives, which this compound is a part of, often act as h1 receptor antagonists . They bind to H1 receptors, preventing histamine from interacting with these receptors and thus mitigating allergic reactions .
Biochemical Pathways
It is known that the interaction of piperazine derivatives with h1 receptors can affect various biochemical pathways related to allergic reactions .
Result of Action
It is known that piperazine derivatives can have significant effects on both allergic asthma and allergic itching .
生化学分析
Biochemical Properties
The compound has been shown to interact with various enzymes and proteins. For instance, it has been found to be a potent and very isoform-selective inhibitor of the aldo-keto reductase enzyme AKR1C3 . The interaction between the compound and these biomolecules often involves the formation of an amide bond .
Cellular Effects
It has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(cyclopropyl)methanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, an X-ray structure of a representative compound bound in the AKR1C3 active site showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme .
特性
IUPAC Name |
[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O/c17-13-3-5-14(6-4-13)23-15(18-19-20-23)11-21-7-9-22(10-8-21)16(24)12-1-2-12/h3-6,12H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSHMKPXUKZCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)urea](/img/structure/B2437228.png)

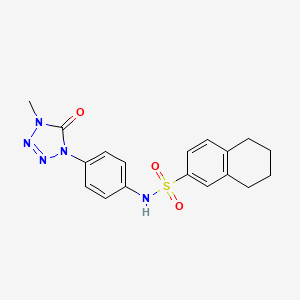
![benzyl N-[2-(4,4-dimethyl-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]carbamate](/img/structure/B2437234.png)
![Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate](/img/structure/B2437237.png)
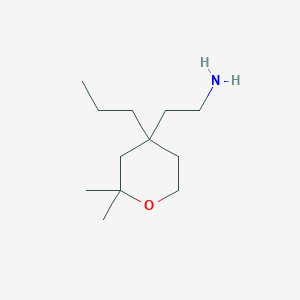


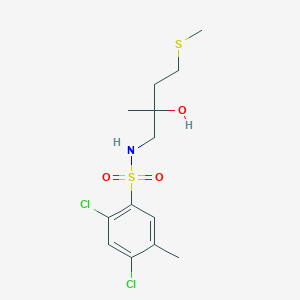
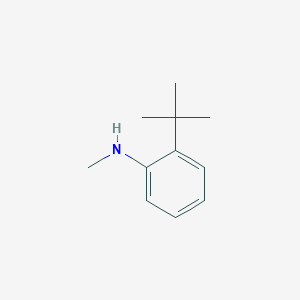
![3-benzyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437247.png)
![(E)-3-((anthracen-9-ylmethylene)amino)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2437248.png)
